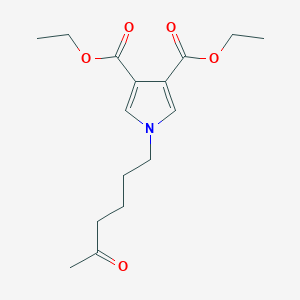
Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with diethyl ester groups and a 5-oxohexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate typically involves the condensation of a pyrrole derivative with a diethyl ester and a 5-oxohexyl group. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- Diethyl 1-(5-oxopentyl)-1H-pyrrole-3,4-dicarboxylate
- Diethyl 1-(5-oxobutyl)-1H-pyrrole-3,4-dicarboxylate
Comparison: Diethyl 1-(5-oxohexyl)-1H-pyrrole-3,4-dicarboxylate is unique due to its longer 5-oxohexyl side chain, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications where similar compounds may not be as effective.
Propiedades
Número CAS |
920514-01-8 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
diethyl 1-(5-oxohexyl)pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H23NO5/c1-4-21-15(19)13-10-17(9-7-6-8-12(3)18)11-14(13)16(20)22-5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
IHBRXQRNDGUVNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=C1C(=O)OCC)CCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















